molecular formula C24H21NO5 B13130650 1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione CAS No. 62592-00-1

1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione

Cat. No.: B13130650
CAS No.: 62592-00-1
M. Wt: 403.4 g/mol
InChI Key: DNIGXAQMJSGHCD-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is a synthetic anthraquinone derivative intended for research and development purposes. As part of the anthraquinone chemical family, which includes compounds like the widely used Disperse Red 60 (CAS 17418-58-5) , this substance is of significant interest in material science. Its structural properties suggest potential applications in the development of specialized dyes and pigments, particularly for synthetic fibers . Furthermore, simple analogues within the 1-amino-4-hydroxy-9,10-anthraquinone class have demonstrated notable biological activity, serving as core structures for studying interactions with biomolecules like DNA and for inducing apoptosis in cancer cell lines, such as human MDA-MB-231 breast adenocarcinoma cells . This indicates its value as a lead compound in pharmacological and biochemical research. Researchers can leverage this chemical to explore structure-activity relationships, mechanisms of action, and to develop new materials or bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

CAS No.

62592-00-1

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione

InChI

InChI=1S/C24H21NO5/c25-22-19(30-13-7-6-12-29-15-8-2-1-3-9-15)14-18(26)20-21(22)24(28)17-11-5-4-10-16(17)23(20)27/h1-5,8-11,14,26H,6-7,12-13,25H2

InChI Key

DNIGXAQMJSGHCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione exhibit significant anticancer properties. Studies have shown that anthraquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies demonstrated that it possesses activity against several bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Materials Science

Dyes and Pigments
The unique chromophoric structure of this compound allows it to be used as a dye in textiles and plastics. Its stability and vibrant color make it suitable for applications in the dyeing industry, particularly for synthetic fibers .

Photovoltaic Applications
Due to its electronic properties, this compound has been studied for use in organic photovoltaic devices. The ability to absorb light and convert it into electrical energy positions it as a candidate for enhancing the efficiency of solar cells .

Environmental Applications

Pollutant Degradation
Research has explored the use of this compound in the degradation of environmental pollutants. Its ability to act as a photocatalyst under UV light has been investigated for breaking down organic contaminants in water sources .

Bioremediation
The compound's interaction with biological systems also suggests potential applications in bioremediation strategies aimed at detoxifying contaminated environments. Its role in enhancing microbial degradation processes could be significant in restoring polluted sites .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various anthraquinone derivatives, including this compound. The results indicated that these compounds significantly inhibited the growth of breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Environmental Impact

In an environmental study, researchers assessed the photocatalytic activity of this compound against common water pollutants. The findings revealed that under UV irradiation, the compound effectively reduced concentrations of dyes and heavy metals in aqueous solutions, highlighting its potential for water treatment applications .

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and DNA. The amino and hydroxy groups facilitate binding to DNA, leading to potential disruptions in cellular processes. The phenoxybutoxy group enhances the compound’s hydrophobic interactions, allowing it to penetrate cellular membranes more effectively . These interactions can result in the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of anthraquinones are heavily influenced by substituent type, position, and steric effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Anthraquinone Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 1-NH₂, 4-OH, 2-(4-phenoxybutoxy) C₂₃H₁₉NO₅ Bulky phenoxybutoxy group at C2
1-Amino-4-methoxyanthracene-9,10-dione (5c) 1-NH₂, 4-OCH₃ C₁₅H₁₁NO₃ Methoxy at C4; intermediate in synthesis
2,3-(Dibutylamino)anthracene-9,10-dione (5b) 2,3-(NHBu)₂ C₂₂H₂₄N₂O₂ Dual alkylamino groups; low yield (17%)
1-Hydroxy-2-(3,4,5-trimethoxyphenyl)anthracene-9,10-dione (24) 1-OH, 2-(aryl) C₂₃H₁₈O₆ Aryl group at C2; high yield (86–93%)
1,4-Bis(ethylamino)anthracene-9,10-dione 1,4-(NHCH₂CH₃)₂ C₁₈H₁₈N₂O₂ Intramolecular hydrogen bonding
1-Amino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione (7) 1-NH₂, 4-NH(CH₂CH₂OH) C₁₆H₁₅N₂O₃ Hydroxyethylamino group; water-soluble
Table 2: Cytotoxic Activity (IC₅₀) Against Cancer Cell Lines
Compound Name MCF-7 (µg/mL) Hep-G2 (µg/mL) Notes
2-(Butylamino)anthracene-9,10-dione (3a) 1.1 1.2 Most potent in series
2-(Butylamino)anthracene-9,10-dione (5a) 1.1 3.0 Monoamino substitution
2,3-(Dibutylamino)anthracene-9,10-dione (5b) 3.0 13.0 Reduced activity with dual substitution
1-Hydroxy-2-phenylanthracene-9,10-dione (25) N/A N/A High thermal stability (m.p. 174.1°C)

Key Findings :

  • Amino vs. Hydroxy Substitutions: Monoamino derivatives (e.g., 3a, 5a) exhibit stronger cytotoxicity than diamino or hydroxy-aryl analogs . The target compound’s hydroxy group at C4 may reduce potency compared to amino-substituted analogs but improve solubility.
  • Steric Effects: Bulky substituents like phenoxybutoxy (target compound) or trimethoxyphenyl (24) may hinder DNA intercalation, a common mechanism for anthraquinone cytotoxicity .

Insights :

  • Temperature Dependency: Higher temperatures favor diamino product formation (e.g., 5b vs. 5a) but reduce yields .
  • Solubility Challenges: Sulfonic acid derivatives (e.g., compound 14 in ) require polar solvents, whereas alkylamino analogs (e.g., 5b) are isolated via column chromatography .

Research Findings and Implications

Substituent Positioning: The amino group at C1 (target compound) is critical for DNA interaction, while hydroxy groups may shift activity toward antioxidant or solubility-enhancing roles .

Synthetic Limitations: Low yields in diamino derivatives (e.g., 5b) suggest that multi-step synthesis or protective group strategies may be needed for complex substitutions .

Biological Activity

The compound 1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula: C20H21NO4
  • Molecular Weight: 331.39 g/mol
  • CAS Number: 17418-58-5
  • IUPAC Name: this compound

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the anthraquinone core is crucial for its interaction with biological targets.

Anticancer Properties

This compound exhibits notable anticancer properties. Research indicates that anthraquinone derivatives can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Topoisomerase Inhibition: Similar to other anthraquinones like mitoxantrone, this compound may inhibit topoisomerase II, disrupting DNA replication in cancer cells .
  • Reactive Oxygen Species (ROS) Generation: The compound generates ROS, leading to oxidative stress and subsequent apoptosis in tumor cells .

Table 1: Anticancer Activity of Anthraquinone Derivatives

Compound NameCancer TypeMechanism of ActionReference
MitoxantroneBreastTopoisomerase II inhibitor
1-Amino...GastricROS generation
Other DerivativesVariousApoptosis induction

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity. Anthraquinones are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: Studies suggest that anthraquinones can downregulate the production of pro-inflammatory cytokines like TNF-alpha and IL-6 .

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Mechanisms:

  • Cholinergic Modulation: Some anthraquinone derivatives have been shown to enhance cholinergic signaling, which is crucial for cognitive function .

Antimicrobial Activity

Preliminary studies have indicated that anthraquinone derivatives can exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.

Case Study 1: Antitumor Activity in Gastric Cancer Cells

A study by Wang et al. demonstrated that water-soluble anthraquinone derivatives selectively induced apoptosis in gastric cancer cells via ROS generation and mitochondrial dysfunction. The study highlighted the potential of these compounds as therapeutic agents against gastric cancer .

Case Study 2: Anti-inflammatory Effects in Animal Models

Research involving animal models of arthritis showed that anthraquinone derivatives significantly reduced joint inflammation and pain. The compounds inhibited the expression of inflammatory markers, suggesting their utility in managing chronic inflammatory conditions .

Preparation Methods

Starting Material and Key Intermediates

The synthesis typically begins with 1,4-dihydroxyanthracene-9,10-dione (quinizarin), which provides the hydroxy groups at positions 1 and 4. The amino group at position 1 is introduced by amination reactions, while the 2-position is functionalized with a 4-phenoxybutoxy substituent via nucleophilic substitution or etherification.

Amination at the 1-Position

  • Mannich Reaction : Aminomethylation at the 2-position of anthraquinones has been reported using Mannich reaction conditions with formaldehyde and amines, yielding aminoalkyl derivatives in moderate to good yields (56–83%).
  • Direct Amination : Treatment of 1,4-dihydroxyanthracene-9,10-dione with butylamine in the presence of an oxidizing agent such as iodobenzene diacetate produces 2-(butylamino)-1,4-dihydroxyanthraquinone intermediates with high yield (~90%). This approach could be adapted for preparing the amino group at position 1.

Introduction of the 4-Phenoxybutoxy Group at the 2-Position

  • Nucleophilic Aromatic Substitution : The 2-position of anthraquinone derivatives can be functionalized by substitution of halogen atoms (e.g., 2-chloro or 2-bromo derivatives) with phenol derivatives under alkaline conditions at elevated temperatures (120–150 °C). This method is environmentally friendly and yields high purity products suitable for dye applications.
  • Alkoxy Chain Installation : The 4-phenoxybutoxy substituent can be introduced by reacting the 2-hydroxyanthraquinone intermediate with 4-phenoxybutyl halides or tosylates under basic conditions, facilitating ether bond formation via Williamson ether synthesis.
  • Phase Transfer Catalysis : The reaction can be enhanced using phase transfer catalysts to improve nucleophilic substitution efficiency in aqueous media.

Reaction Conditions and Optimization

  • pH Control : Maintaining the reaction pH between 9 and 13 is critical for optimal substitution reaction rates and product purity.
  • Temperature : Reaction temperatures between 130 and 150 °C are preferred to balance reaction rate and product stability.
  • Catalysts and Buffers : Use of potassium phosphate as a buffer and alkali metal hydroxides as bases ensures stable pH and high yields.

Purification and Characterization

  • The crude product is typically filtered, washed with hot water to remove impurities, and dried.
  • Further purification may involve recrystallization or chromatographic techniques.
  • Characterization is performed using melting point determination, FT-IR, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Amination of 1,4-dihydroxyanthracene-9,10-dione Butylamine, iodobenzene diacetate, solvent ~90 High yield amination at 1-position
Nucleophilic substitution at 2-position 1-amino-2-chloro-4-hydroxyanthraquinone, phenol, K3PO4 buffer, 130–150 °C 90+ High purity product, environmentally friendly
Etherification for 4-phenoxybutoxy group 4-phenoxybutyl halide/tosylate, base, phase transfer catalyst 70–85 Williamson ether synthesis, regioselective
Purification Filtration, washing, drying Ensures removal of inorganic salts and byproducts

Research Findings and Notes

  • The Mannich reaction is effective for introducing aminoalkyl groups on anthraquinones but may require optimization for specific amino substituents.
  • Direct substitution of halogenated anthraquinones with phenols in aqueous media is a sustainable and scalable method, yielding products with purity above 90%.
  • The presence of strong activating substituents on the anthraquinone ring facilitates nucleophilic substitution reactions.
  • Catalysis with indium bromide or triflates can be used for annulation reactions but is less relevant for the etherification step here.
  • The described methods avoid harsh organic solvents and minimize environmental impact, aligning with green chemistry principles.
  • Characterization techniques confirm the successful introduction of amino and phenoxybutoxy substituents and the integrity of the anthraquinone core.

Q & A

Q. What are the key steps in synthesizing anthraquinone derivatives like 1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione?

Synthesis typically involves multi-step reactions:

  • Oxidation : Anthracene is oxidized to 9,10-anthraquinone .
  • Functionalization : Sequential nitration, reduction, and alkylation introduce amino, hydroxy, and phenoxybutoxy groups. For example, alkylation with phenoxybutoxy groups may use nucleophilic substitution under basic conditions .
  • Purification : Precipitation via salt addition (e.g., NaCl) and washing with solvents to isolate intermediates . Key parameters include temperature control (e.g., 60–90°C for reduction steps) and catalysts like CuSO₄/FeSO₄ to enhance yields .

Q. How can structural characterization be performed for this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and bonding. For example, aromatic protons in anthraquinones appear at δ 7–9 ppm, while alkyl chains (e.g., phenoxybutoxy) show distinct splitting patterns .
  • Mass Spectrometry : LC/MS or HRMS verifies molecular weight and fragmentation patterns. A [M+H]⁺ peak at m/z 405.9 was observed for a related hexylamino derivative .
  • X-ray Crystallography : Resolves bond lengths (e.g., average C–C bond: 1.407 Å) and hydrogen-bonding networks (O–H⋯O interactions) in crystalline forms .

Q. What physicochemical properties are critical for solubility and reactivity?

  • Lipophilicity : Alkyl chains (e.g., phenoxybutoxy) enhance solubility in organic solvents and membrane permeability .
  • Hydrogen Bonding : Hydroxy and amino groups enable interactions with polar solvents (e.g., DMSO) and participation in redox reactions .
  • Thermal Stability : Melting points (e.g., 295–303°C for analogs) indicate stability under high-temperature conditions .

Advanced Research Questions

Q. How do substituent positions affect the electronic properties of anthraquinone derivatives?

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Reduce electron density on the anthraquinone core, altering redox potentials and fluorescence .
  • Electron-Donating Groups (e.g., -NH₂, -OH): Increase electron density, enhancing antioxidant activity and interactions with biological targets .
  • Steric Effects : Bulky substituents (e.g., phenoxybutoxy) may hinder π-π stacking, reducing aggregation in solution .

Q. What methodologies resolve contradictions in reported synthetic yields?

  • Catalyst Screening : Optimizing Cu/Fe catalysts in reduction steps improved yields from 46% to 56% in analogous compounds .
  • Reaction Monitoring : TLC or in-situ IR spectroscopy identifies incomplete reactions or side products (e.g., over-oxidation).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, reducing byproducts .

Q. How can computational modeling predict biological activity or material properties?

  • DFT Calculations : Predict HOMO/LUMO gaps (e.g., 3.2 eV for anthraquinones) to assess redox behavior .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to prioritize derivatives for bioactivity studies .
  • QSAR Models : Correlate substituent parameters (e.g., logP, molar refractivity) with experimental data like antioxidant capacity .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography becomes impractical; alternatives include recrystallization or fractional precipitation .
  • Safety : Phenoxybutoxy groups may require handling under inert atmospheres to prevent oxidation .
  • Yield Reproducibility : Batch-to-batch variability in alkylation steps necessitates strict temperature and pH control .

Methodological Considerations

  • Contradictory Data : Discrepancies in melting points (e.g., ±5°C) may stem from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) can clarify .
  • Analytical Validation : Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to confirm substituent connectivity .

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